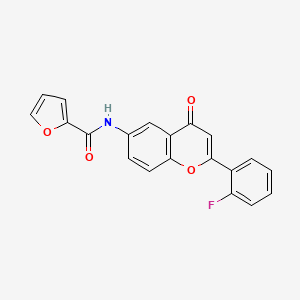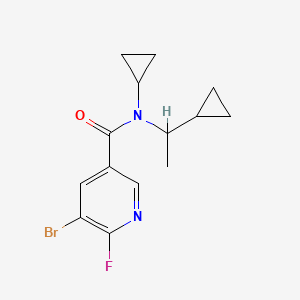
5-bromo-N-cyclopropyl-N-(1-cyclopropylethyl)-6-fluoropyridine-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-bromo-N-cyclopropyl-N-(1-cyclopropylethyl)-6-fluoropyridine-3-carboxamide is a synthetic organic compound that belongs to the class of pyridine carboxamides
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-bromo-N-cyclopropyl-N-(1-cyclopropylethyl)-6-fluoropyridine-3-carboxamide typically involves multi-step organic reactions. A common synthetic route might include:
Bromination: Introduction of the bromine atom to the pyridine ring.
Fluorination: Introduction of the fluorine atom to the pyridine ring.
Amidation: Formation of the carboxamide group by reacting the carboxylic acid derivative with cyclopropylamine.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the cyclopropyl groups.
Reduction: Reduction reactions could potentially reduce the carboxamide group to an amine.
Substitution: The bromine and fluorine atoms on the pyridine ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products
Oxidation: Oxidized derivatives of the cyclopropyl groups.
Reduction: Amines or alcohols derived from the reduction of the carboxamide group.
Substitution: Substituted pyridine derivatives where bromine or fluorine is replaced by other functional groups.
Applications De Recherche Scientifique
5-bromo-N-cyclopropyl-N-(1-cyclopropylethyl)-6-fluoropyridine-3-carboxamide may have applications in various fields:
Chemistry: As a building block for more complex molecules.
Biology: As a potential inhibitor or modulator of specific enzymes or receptors.
Medicine: Investigated for its potential therapeutic effects in treating diseases.
Industry: Used in the development of new materials or as a catalyst in chemical reactions.
Mécanisme D'action
The mechanism of action would depend on the specific biological target. Generally, compounds like this might:
Bind to enzymes or receptors: Inhibiting or modulating their activity.
Interact with DNA or RNA: Affecting gene expression or protein synthesis.
Disrupt cellular processes: Leading to therapeutic effects in disease treatment.
Comparaison Avec Des Composés Similaires
Similar Compounds
5-bromo-N-cyclopropyl-N-(1-cyclopropylethyl)-pyridine-3-carboxamide: Lacks the fluorine atom.
6-fluoro-N-cyclopropyl-N-(1-cyclopropylethyl)-pyridine-3-carboxamide: Lacks the bromine atom.
5-bromo-6-fluoropyridine-3-carboxamide: Lacks the cyclopropyl groups.
Uniqueness
The presence of both bromine and fluorine atoms, along with the cyclopropyl groups, may confer unique chemical and biological properties, such as increased binding affinity to specific targets or enhanced stability.
Propriétés
IUPAC Name |
5-bromo-N-cyclopropyl-N-(1-cyclopropylethyl)-6-fluoropyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16BrFN2O/c1-8(9-2-3-9)18(11-4-5-11)14(19)10-6-12(15)13(16)17-7-10/h6-9,11H,2-5H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RDLBTVDMTBSTLZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1CC1)N(C2CC2)C(=O)C3=CC(=C(N=C3)F)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16BrFN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
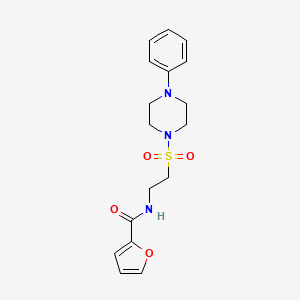
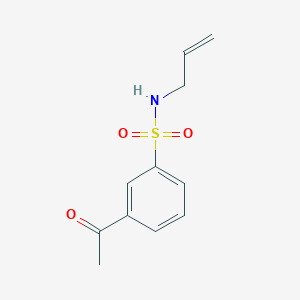
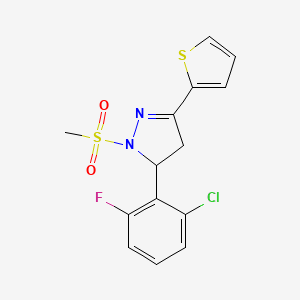
![3-methanesulfonyl-8-{3'-methoxy-[1,1'-biphenyl]-4-carbonyl}-8-azabicyclo[3.2.1]octane](/img/structure/B2502223.png)
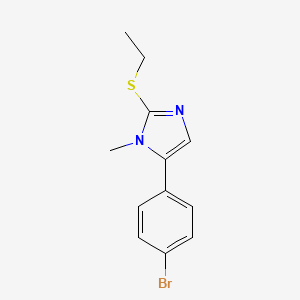
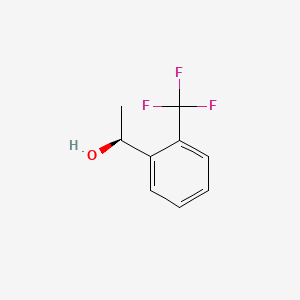
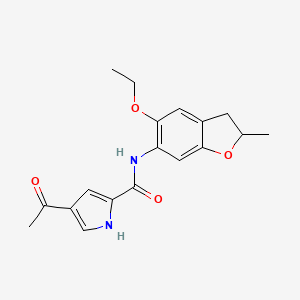
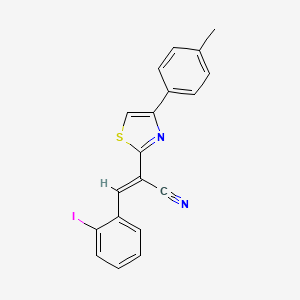
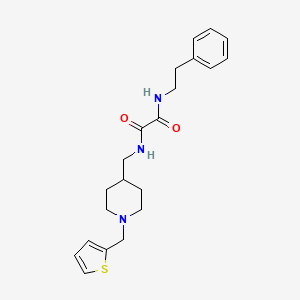
![N1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-N2-(4-methylpiperazin-1-yl)oxalamide](/img/structure/B2502237.png)
![4-(3-Chloro-5-methoxybenzoyl)-2-[3-(trifluoromethyl)phenyl]morpholine](/img/structure/B2502238.png)
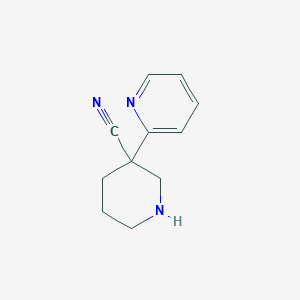
![N-(1-cyano-1-cyclopropylethyl)-2-{cyclopropyl[2-(3-fluorophenyl)ethyl]amino}acetamide](/img/structure/B2502242.png)
